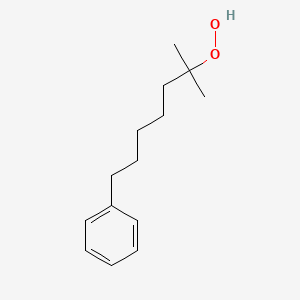
2-Methyl-7-phenylheptane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-phenylheptane-2-peroxol is an organic compound characterized by the presence of a peroxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenylheptane-2-peroxol typically involves the reaction of 2-Methyl-7-phenylheptane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenylheptane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-7-phenylheptane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactive peroxide group.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenylheptane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of lipids: Leading to lipid peroxidation.
Oxidation of proteins: Resulting in protein carbonylation.
Oxidation of nucleic acids: Causing DNA damage.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-phenylheptane: Lacks the peroxide group, making it less reactive in oxidative processes.
2-Methyl-7-phenylheptane-2-ol: Contains a hydroxyl group instead of a peroxide group, leading to different chemical properties and reactivity.
Benzyl peroxide: Another peroxide compound with different structural features and reactivity.
Uniqueness
2-Methyl-7-phenylheptane-2-peroxol is unique due to its specific structure, which combines a phenyl group with a peroxide functional group. This combination imparts distinct oxidative properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
85981-57-3 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(6-hydroperoxy-6-methylheptyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,16-15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
InChI Key |
QTVVVHUAADOMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


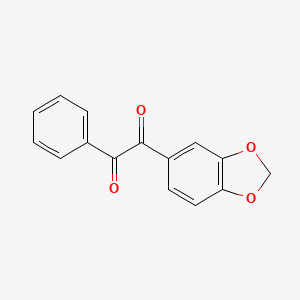
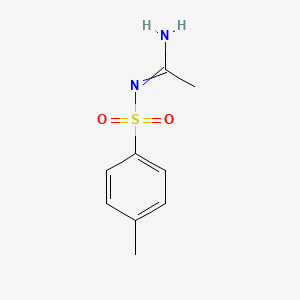
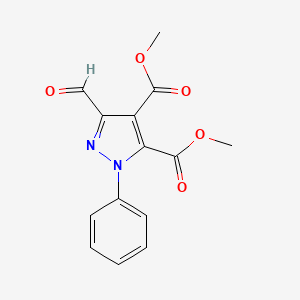
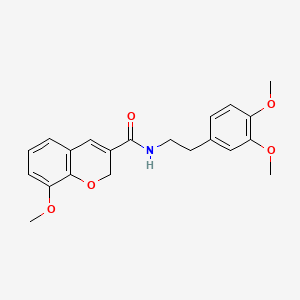
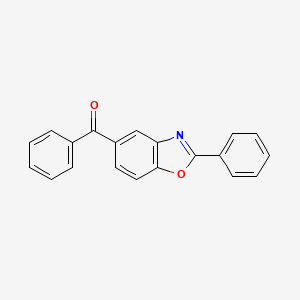
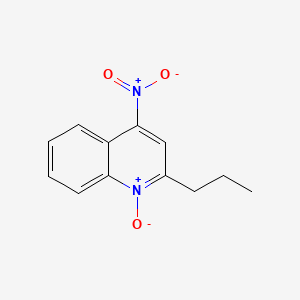
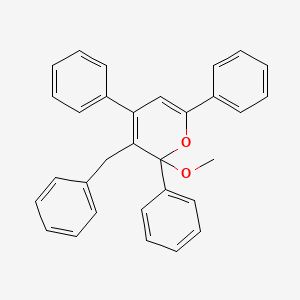
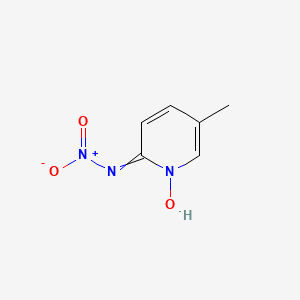
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
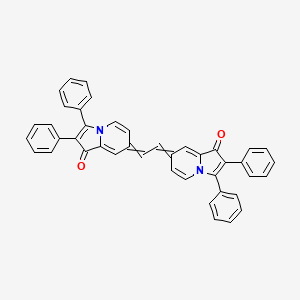

![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
